
3-(2-Methoxyphenyl)propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxyphenyl)propiophenone is a chemical compound that is structurally related to various other methoxyphenyl compounds. While the specific compound is not directly studied in the provided papers, related compounds with methoxyphenyl groups have been investigated for their electronic structures, intramolecular interactions, and potential pharmacological properties.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions that result in the formation of methoxyphenyl groups attached to different core structures. For instance, the synthesis of 1-(4-Methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones involves the formation of azetidinone rings with methoxyphenyl substituents . Similarly, the synthesis of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid involves attaching a geranyl chain to a methoxyphenyl group . These methods could potentially be adapted for the synthesis of 3-(2-Methoxyphenyl)propiophenone by modifying the substituents and reaction conditions.
Molecular Structure Analysis
The molecular structure of methoxyphenyl compounds has been extensively studied using techniques such as X-ray diffraction and quantum mechanical calculations. For example, the structure of 1-(4-Methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinone was investigated by X-ray diffraction, revealing its crystalline form and molecular geometry . Similarly, the electronic structure and intramolecular interactions of methoxyphenol isomers were studied using core X-ray photoelectron spectroscopy and quantum mechanical calculations . These studies provide insights into the molecular geometry, bond lengths, and angles that could be relevant to the structure of 3-(2-Methoxyphenyl)propiophenone.
Chemical Reactions Analysis
The chemical reactivity of methoxyphenyl compounds can be inferred from studies on similar molecules. For instance, the reactivity of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid in biological systems suggests that methoxyphenyl compounds can participate in various chemical reactions relevant to pharmacology . Additionally, the synthesis of different derivatives of methoxyphenyl compounds indicates that these groups can undergo reactions such as cocrystallization and intramolecular proton transfer .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxyphenyl compounds have been characterized using spectroscopic techniques and computational methods. Spectroscopic studies on compounds like (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol provide information on vibrational frequencies, which are indicative of the compound's stability and reactivity . Quantum computational analysis of 1-phenyl-3(4-methoxyphenyl)-2-propenone provides insights into the electronic properties, such as HOMO-LUMO energy gaps and molecular electrostatic potential, which are crucial for understanding the chemical behavior of these compounds .
Applications De Recherche Scientifique
Chemical Synthesis and Modification
3-(2-Methoxyphenyl)propiophenone and its derivatives are involved in various chemical synthesis processes. For instance, the synthesis of natural methoxylated propiophenones is achieved by reacting a mixture of phenylpropenes with palladium chloride and sodium formate, followed by oxidation, a process that can be facilitated by microwave and ultrasound heating (Joshi, Sharma, & Sinha, 2005). Furthermore, the structural, spectral, and electronic properties of newly synthesized 1-phenyl-3(4-methoxyphenyl)-2-propenone compounds are explored, emphasizing their potential as protease kinase inhibitors (R. H. et al., 2021).
Analyzing Hydrogen Bonds and Substitution Effects
The complex behavior of methoxyphenols, including 3-(2-Methoxyphenyl)propiophenone, in forming intermolecular and intramolecular hydrogen bonds is studied to understand their thermochemical and quantum-chemical properties. This research provides insights into their behavior in solutions and their potential applications in various chemical processes (Varfolomeev et al., 2010).
Applications in Cancer Chemoprevention
Some derivatives of methoxyphenyl propiophenones show promising pharmacological properties, particularly in cancer chemoprevention. For example, the compound 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid exhibits potential as a chemopreventive drug for various types of cancer, warranting further research and development of novel derivatives (Curini et al., 2006).
Electrosynthesis and Electrochemical Hydrogenation
Electrosynthesis is effectively used for hydrogenation in certain methoxyphenyl propiophenone derivatives, demonstrating the utility of this method in producing high-yield products with potential applications in various industrial processes (Korotaeva et al., 2011).
Antioxidant and Biological Activities
The antioxidant and biological activities of o-methoxyphenols, including those related to 3-(2-Methoxyphenyl)propiophenone, are examined, highlighting their potential applications in the cosmetic and food industries, as well as their prospects as chemopreventive and anticancer agents (Fujisawa et al., 2005).
Safety and Hazards
Propriétés
IUPAC Name |
3-(2-methoxyphenyl)-1-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-18-16-10-6-5-9-14(16)11-12-15(17)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGYEPGFHLEDIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50517759 |
Source


|
| Record name | 3-(2-Methoxyphenyl)-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50517759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)propiophenone | |
CAS RN |
95465-72-8 |
Source


|
| Record name | 3-(2-Methoxyphenyl)-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50517759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

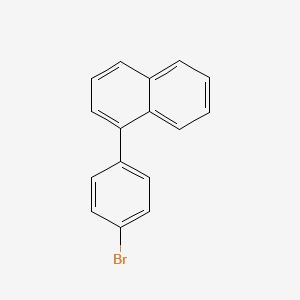

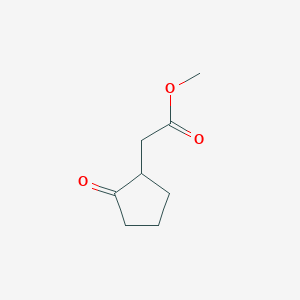
![Ethanone, 1-[4-(3-hydroxy-1-propynyl)phenyl]-](/img/structure/B1338687.png)


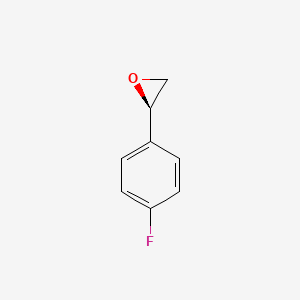
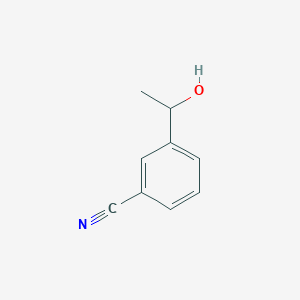
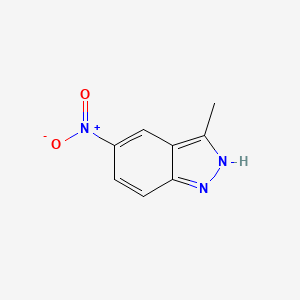

![6-Bromobenzo[d]isoxazol-3(2H)-one](/img/structure/B1338703.png)

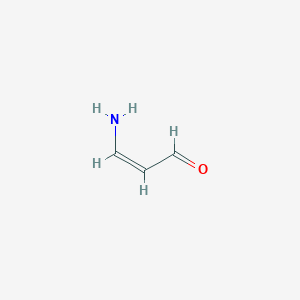
![2-(2-Bromoethyl)-1H-benzo[d]imidazole](/img/structure/B1338715.png)